molecular formula C11H17NO3 B1362358 Methyl 5-[(diethylamino)methyl]-2-furoate CAS No. 24653-40-5

Methyl 5-[(diethylamino)methyl]-2-furoate

Cat. No.: B1362358
CAS No.: 24653-40-5
M. Wt: 211.26 g/mol
InChI Key: BZGPZAHMZYQRBB-UHFFFAOYSA-N
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Description

Methyl 5-[(diethylamino)methyl]-2-furoate is an organic compound with the molecular formula C11H17NO3 It is a derivative of furoic acid, where the furan ring is substituted with a methyl ester group and a diethylaminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(diethylamino)methyl]-2-furoate typically involves the reaction of 5-formyl-2-furoic acid with diethylamine and formaldehyde in the presence of a catalyst. The reaction proceeds through a Mannich reaction mechanism, where the formyl group is converted into a diethylaminomethyl group. The resulting intermediate is then esterified with methanol to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(diethylamino)methyl]-2-furoate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The diethylaminomethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Methyl 5-[(diethylamino)methyl]-2-furanmethanol.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-[(diethylamino)methyl]-2-furoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used as a probe to study biological processes involving furan derivatives.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 5-[(diethylamino)methyl]-2-furoate involves its interaction with various molecular targets. The diethylaminomethyl group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. The furan ring can undergo oxidation and reduction reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-methyl-2-furoate
  • Methyl 5-[(dimethylamino)methyl]-2-furoate
  • Methyl 5-[(diethylamino)methyl]-3-furoate

Uniqueness

Methyl 5-[(diethylamino)methyl]-2-furoate is unique due to the presence of the diethylaminomethyl group, which imparts specific chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

methyl 5-(diethylaminomethyl)furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-4-12(5-2)8-9-6-7-10(15-9)11(13)14-3/h6-7H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZGPZAHMZYQRBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC=C(O1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30358783
Record name methyl 5-[(diethylamino)methyl]-2-furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24653-40-5
Record name methyl 5-[(diethylamino)methyl]-2-furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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